delta-Guanidinovaleric acid (5-guanidinopentanoic acid, CAS 462-93-1) is a specialized non-proteinogenic aliphatic guanidino acid. Structurally identical to L-arginine but lacking the alpha-amino group, it serves as a critical building block in advanced chemoinformatics, peptidomimetic drug design, and metabolic profiling. In industrial and pharmaceutical procurement, it is primarily sourced as a stable pharmacophore precursor to target basic-residue-recognizing enzymes without the proteolytic liabilities of native alpha-amino acids. Its high polarity, zwitterionic nature at physiological pH, and robust guanidinium group make it an essential scaffold for synthesizing highly selective enzyme inhibitors and stable receptor antagonists [1].
Substituting delta-guanidinovaleric acid with native L-arginine or shorter homologs like 4-guanidinobutyric acid critically compromises assay stability and target selectivity. Native L-arginine is rapidly degraded by arginase and nitric oxide synthase, making it unsuitable for long-term cell culture probing or stable inhibitor design. Furthermore, the presence of the alpha-amino group in L-arginine introduces unwanted reactivity (e.g., transamination or non-specific peptide bond formation) during complex synthetic routing. Conversely, shorter chain analogs like 4-guanidinobutyric acid fail to achieve the precise spatial geometry required to bridge the active-site zinc and the specificity pocket in enzymes like Carboxypeptidase B, drastically reducing binding affinity and inhibitor potency [1].
When used as the core scaffold for zinc-binding inhibitors, the 5-guanidinopentanoic acid backbone provides exceptional target specificity. For example, the derivative 2-mercaptomethyl-5-guanidinopentanoic acid (SQ 24,798) achieves a Ki of 4 x 10^-10 M against Carboxypeptidase B. In contrast, its binding affinity for Carboxypeptidase A is only 1.2 x 10^-5 M. This represents a 30,000-fold selectivity for CPB over CPA, driven entirely by the precise spatial fit of the 5-guanidinovaleric chain in the basic recognition pocket[1].
| Evidence Dimension | Enzyme Inhibition Affinity (Ki) and Selectivity |
| Target Compound Data | Ki = 0.4 nM (for CPB) using 5-guanidinopentanoic acid derivative |
| Comparator Or Baseline | Ki = 12,000 nM (for CPA) using the same derivative |
| Quantified Difference | 30,000-fold higher selectivity for CPB over CPA |
| Conditions | In vitro competitive inhibition assay against Carboxypeptidases A and B |
Procuring this specific chain length is mandatory for synthesizing CPB-specific inhibitors, as shorter or uncharged analogs cannot achieve sub-nanomolar affinity or bypass CPA cross-reactivity.
delta-Guanidinovaleric acid is utilized as the critical C-terminal arginine mimetic in the synthesis of EG00229, a first-in-class small molecule inhibitor of the NRP1/VEGF-A interaction. The incorporation of the 5-guanidinopentanoic acid moiety allows the molecule to firmly anchor into the NRP1 b1 domain, achieving an IC50 of ~3 μM in purified receptor assays and 8 μM in cellular models. Standard L-arginine-based peptides undergo rapid proteolytic degradation, whereas the deaminated 5-GVA backbone provides metabolic stability while retaining the critical guanidinium-carboxylate salt bridge required for receptor blockade [1].
| Evidence Dimension | Receptor Binding Affinity (IC50) and Stability |
| Target Compound Data | IC50 = 3 μM (purified NRP1) for 5-GVA-derived EG00229 |
| Comparator Or Baseline | Native L-arginine peptides (proteolytically unstable) |
| Quantified Difference | Stable micromolar inhibition without alpha-amino proteolytic liability |
| Conditions | In vitro NRP1 b1 domain binding and cellular VEGF-A inhibition assays |
For drug discovery applications targeting the VEGF-A pathway, 5-GVA provides the exact spatial and electrostatic requirements for NRP1 binding while eliminating peptide-bond vulnerabilities.
In metabolic assays, native L-arginine is rapidly consumed by hepatic arginase (Km ~ 2.0 mM). However, structural modifications that remove or alter the alpha-amino group, such as the transition to delta-guanidinovaleric acid (deamino-arginine), result in a severe disruption of active-site hydrogen bonding. Kinetic studies demonstrate that such alpha-carbon alterations cause a 170- to 54,000-fold reduction in the catalytic efficiency (kcat/Km) of arginase. This renders delta-guanidinovaleric acid highly resistant to arginase hydrolysis compared to L-arginine [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) by Arginase |
| Target Compound Data | 170- to 54,000-fold reduction in kcat/Km for alpha-modified analogs |
| Comparator Or Baseline | Native L-arginine (highly efficient substrate, Km ~ 2.0 mM) |
| Quantified Difference | Up to 4 orders of magnitude lower degradation rate |
| Conditions | In vitro enzymatic kinetics using purified hepatic arginase |
Buyers requiring a stable arginine mimetic for prolonged cell culture or competitive binding assays must select 5-GVA to prevent rapid enzymatic depletion.
Due to its precise spatial alignment and basic guanidinium group, this compound is the optimal precursor for synthesizing highly selective Carboxypeptidase B inhibitors (e.g., SQ 24,798), offering massive selectivity improvements over Carboxypeptidase A [1].
It serves as the essential C-terminal arginine mimetic in the formulation of small-molecule Neuropilin-1 (NRP1) antagonists like EG00229, providing stable receptor blockade without the proteolytic degradation risks of native peptides [2].
Because it lacks the alpha-amino group required for efficient arginase binding, it acts as a highly stable, non-hydrolyzable arginine analog in complex metabolic and enzymatic assays where native L-arginine would be rapidly depleted [3].